molecular formula C18H18N2O B2529242 N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide CAS No. 4560-07-0

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2529242
CAS No.: 4560-07-0
M. Wt: 278.355
InChI Key: NDQLWCNLJLSDBN-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a significant area of research in medicinal chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-phenylindole with ethyl bromoacetate, followed by hydrolysis and subsequent reaction with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features.

    Melatonin: A well-known indole derivative with significant biological activity.

    Indole-3-acetic acid: A plant hormone with a similar indole nucleus .

Uniqueness

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • Indole Moiety : A bicyclic structure known for its role in various biological activities.
  • Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Acetamide Functional Group : Contributes to the compound's stability and solubility.

Target of Action

This compound primarily targets the RNA-dependent RNA polymerase (RdRp) of viruses. This enzyme is crucial for viral replication, making it an attractive target for antiviral drug development.

Mode of Action

The compound inhibits the activity of RdRp, thereby preventing the replication of viral genomes. This inhibition leads to a significant reduction in viral RNA synthesis, which is evidenced by decreased RdRp activity in treated cells.

Biochemical Pathways

The compound interferes with the viral replication process by disrupting the biochemical pathways associated with RdRp activity. This results in a cascade of effects that ultimately inhibit viral proliferation.

Antiviral Activity

Research has demonstrated that this compound exhibits potent antiviral properties against several viruses, including:

  • SARS-CoV-2
  • Respiratory Syncytial Virus (RSV)
  • Influenza A Virus

In vitro studies have shown that the compound significantly reduces viral load and replication rates in infected cells.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. It has shown efficacy against various solid tumors, particularly colon and lung cancers. The mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation .

Table 1: Summary of Anticancer Activity

Cancer TypeCell Line TestedIC50 (μM)Mechanism of Action
Colon CarcinomaHT2912.5Induction of apoptosis
Lung CarcinomaH460M15.8Inhibition of cell proliferation
Prostate CarcinomaPC318.4Cell cycle arrest

Study on Antiviral Efficacy

A study conducted on this compound revealed its ability to inhibit SARS-CoV-2 replication in vitro. The compound demonstrated an EC50 value in the low micromolar range, indicating strong antiviral activity. The study concluded that further investigation into its mechanism could lead to effective therapeutic options against COVID-19.

Study on Anticancer Properties

In a preclinical trial assessing the anticancer properties of this compound, researchers treated various cancer cell lines with this compound. Results showed significant cytotoxic effects, particularly against colon cancer cells, with a notable increase in apoptosis markers compared to untreated controls .

Properties

IUPAC Name

N-[2-(2-phenyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13(21)19-12-11-16-15-9-5-6-10-17(15)20-18(16)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLWCNLJLSDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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